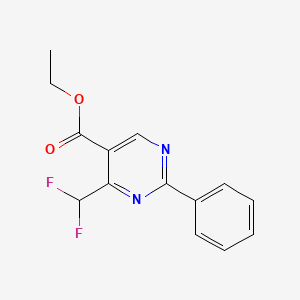

Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound is characterized by the presence of a difluoromethyl group, which is known to enhance the biological activity and metabolic stability of the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate typically involves the difluoromethylation of pyrimidine derivatives. One common method is the reaction of 4,4-difluoro-3-oxobutanoate with a suitable pyrimidine precursor under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using specialized equipment to ensure the purity and yield of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .

Scientific Research Applications

Biological Activities

Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate has been investigated for several potential therapeutic effects:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Research indicates that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Antifungal Activity : The compound's structure allows it to interact effectively with fungal enzymes, enhancing its antifungal properties .

Case Studies

A notable study demonstrated the synthesis of various pyrimidine derivatives, including this compound, which were screened for their anti-inflammatory potential. The results indicated that certain derivatives exhibited stronger inhibitory effects on COX-2 compared to COX-1, suggesting selective anti-inflammatory activity .

Agricultural Applications

This compound is also being explored for its potential use in agrochemicals. Its biological activity may lead to the development of new pesticides or herbicides that could offer enhanced efficacy against pests while minimizing environmental impact.

Industrial Applications

In addition to its pharmaceutical and agricultural uses, this compound serves as an important intermediate in the synthesis of various industrial chemicals. Its unique chemical structure allows it to be utilized in producing specialty chemicals and materials with specific desired properties.

Mechanism of Action

The mechanism of action of ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Another difluoromethylated pyrimidine derivative with similar biological activities.

Methyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate: Contains two difluoromethyl groups and exhibits enhanced biological activity.

Uniqueness

Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits promising antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a unique structural configuration that enhances its biological activity. The difluoromethyl group is known to increase metabolic stability and improve binding affinity to biological targets, which is crucial for its efficacy in various applications.

1. Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values have been determined through standard methods, demonstrating its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results indicate that the compound may be effective in treating infections caused by these pathogens .

2. Antiviral Activity

Preliminary studies suggest that this compound exhibits antiviral properties, particularly against certain viral strains. The mechanism appears to involve the inhibition of viral replication pathways, although detailed mechanisms are still under investigation. The compound's difluoromethyl group likely plays a role in enhancing its interaction with viral proteins .

3. Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated in vitro and in vivo. In cell-based assays, the compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, it reduced inflammation markers associated with conditions like carrageenan-induced paw edema.

| Assay Type | Effect Observed |

|---|---|

| TNF-α Release Inhibition | 64% inhibition |

| Paw Edema Reduction | 41% reduction |

These findings suggest that the compound could serve as a therapeutic agent for inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Interaction : The difluoromethyl group enhances binding to enzymes involved in inflammatory pathways, potentially modulating their activity.

- Receptor Modulation : Studies indicate that the compound may influence receptor signaling pathways related to inflammation and infection .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against multidrug-resistant strains of E. coli, providing an alternative treatment option where conventional antibiotics fail.

- Inflammatory Disease Model : In a murine model of arthritis, treatment with this compound resulted in reduced joint swelling and inflammation scores compared to controls, indicating its potential use in chronic inflammatory conditions .

Properties

Molecular Formula |

C14H12F2N2O2 |

|---|---|

Molecular Weight |

278.25 g/mol |

IUPAC Name |

ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H12F2N2O2/c1-2-20-14(19)10-8-17-13(18-11(10)12(15)16)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3 |

InChI Key |

FJSMSWBNRBPBMX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)F)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.